2,7-Dimethylundecane

Vue d'ensemble

Description

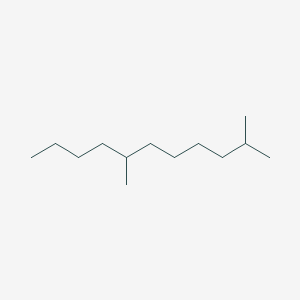

2,7-Dimethylundecane is a hydrocarbon with the molecular formula C13H28. It is a branched alkane, characterized by the presence of two methyl groups attached to the seventh and second carbon atoms of the undecane chain. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting solely of carbon and hydrogen atoms connected by single bonds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethylundecane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor, such as 2-methylundecane, using a methylating agent under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is conducted in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic cracking of larger hydrocarbons followed by selective hydrogenation and purification processes. The use of zeolite catalysts in the cracking process can enhance the yield and selectivity of the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: 2,7-Dimethylundecane, like other alkanes, primarily undergoes reactions typical of saturated hydrocarbons. These include:

Oxidation: Under controlled conditions, this compound can be oxidized to form alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromic acid.

Reduction: Although alkanes are generally resistant to reduction, catalytic hydrogenation can be used to reduce any unsaturated impurities present in the compound.

Substitution: Halogenation is a common substitution reaction for alkanes. For instance, this compound can react with chlorine or bromine in the presence of ultraviolet light to form various haloalkanes.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst

Substitution: Chlorine (Cl2) or bromine (Br2) with ultraviolet light

Major Products:

Oxidation: Alcohols, ketones, carboxylic acids

Reduction: Saturated hydrocarbons

Substitution: Haloalkanes

Applications De Recherche Scientifique

2,7-Dimethylundecane has several applications in scientific research, including:

Chemistry: It is used as a reference compound in gas chromatography for the analysis of complex hydrocarbon mixtures.

Biology: Studies have investigated its role as a potential biomarker in certain biological processes.

Medicine: Research is ongoing to explore its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Industry: It is used in the formulation of specialty chemicals and as a solvent in various industrial processes.

Mécanisme D'action

The mechanism of action of 2,7-Dimethylundecane is primarily related to its chemical reactivity as an alkane. In biological systems, it may interact with lipid membranes due to its hydrophobic nature, potentially affecting membrane fluidity and function. The exact molecular targets and pathways involved are still under investigation, but its interactions with enzymes and receptors are of particular interest in medicinal chemistry.

Comparaison Avec Des Composés Similaires

- 2,8-Dimethylundecane

- 2,3-Dimethylundecane

- 2,6-Dimethylundecane

Comparison: 2,7-Dimethylundecane is unique due to the specific positioning of its methyl groups, which can influence its physical and chemical properties. For example, the boiling point, melting point, and reactivity can vary significantly compared to its isomers. The specific arrangement of the methyl groups can also affect its interactions in biological systems and its suitability for various applications.

Activité Biologique

2,7-Dimethylundecane is a branched-chain alkane with the molecular formula CH. Its biological activity has garnered attention in various studies, particularly for its potential therapeutic applications. This article explores the compound's biological properties, including its anticancer potential, metabolic implications, and interactions with biological systems.

- Molecular Weight : 184.38 g/mol

- Structure : this compound features two methyl groups attached to a straight-chain undecane backbone. This structural configuration influences its hydrophobicity and interaction with biological molecules.

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound through molecular docking studies. Specifically, research involving Gymnema sylvestre extracts identified this compound as a significant bioactive component with potential interactions with the epidermal growth factor receptor (EGFR), which is crucial in cancer proliferation.

Docking Studies

- Target Protein : EGFR (PDB ID: 5WB7)

- Docking Score : -4.5

- Key Interaction Residues : ASN328, VAL350, THR358

These findings suggest that this compound may inhibit EGFR activity, thereby reducing cancer cell proliferation .

Metabolic Implications

This compound has been identified as a significant volatile organic compound (VOC) in breath analysis studies related to insulin resistance (IR). In a study on pre-diabetic Hispanic individuals, this compound was shown to cluster significantly based on HOMA-IR scores, indicating its potential role as a biomarker for metabolic disorders .

Breath Analysis Data

| Compound | p-value | Significance |

|---|---|---|

| This compound | <0.001 | Significant in IR clustering |

| Limonene | <0.001 | Significant in IR clustering |

| Undecane | <0.001 | Significant in IR clustering |

This data underscores the relevance of this compound in metabolic health assessments and its potential as a diagnostic marker for conditions like insulin resistance.

Antioxidant Activity

The antioxidant properties of compounds related to this compound have been explored through DPPH scavenging assays. In extracts where this compound was present, IC values were recorded:

- DPPH Scavenging Activity : IC = 19.19 µg/mL

- Alpha-Amylase Inhibition : IC = 15.59 µg/mL

These results indicate that this compound may contribute to the overall antioxidant capacity of plant extracts and could be beneficial in managing oxidative stress-related diseases .

Case Studies and Applications

-

Gymnema Sylvestre Extracts :

- The extract containing this compound demonstrated significant biological activity against various targets.

- The compound's interaction with EGFR suggests a pathway for developing anticancer therapies.

-

Breath Analysis in Metabolic Disorders :

- The identification of this compound as a VOC linked to insulin resistance opens avenues for non-invasive diagnostic techniques.

- Its presence in breath samples correlates with metabolic dysfunctions and could aid in early detection strategies.

Propriétés

IUPAC Name |

2,7-dimethylundecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28/c1-5-6-10-13(4)11-8-7-9-12(2)3/h12-13H,5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJKQJSHBTXTWME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)CCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333991 | |

| Record name | 2,7-Dimethylundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17301-24-5 | |

| Record name | 2,7-Dimethylundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.